1-(4,4-diphenyl-1,4-dihydro-2H-3,1-benzoxazin-2-yl)propan-2-yl acetate
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Overview
Description
1-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)PROPAN-2-YL ACETATE is a complex organic compound with a unique structure that includes a benzoxazine ring
Preparation Methods
The synthesis of 1-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)PROPAN-2-YL ACETATE typically involves multiple steps. One common method includes the cyclization of substituted isoindole derivatives to form the benzoxazine ring . Industrial production methods may involve the use of microwave heating to synthesize pyrimido-oxazepine analogs . The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired product.
Chemical Reactions Analysis
1-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)PROPAN-2-YL ACETATE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include acyl chlorides and triethylamine . The major products formed from these reactions can include spiro-δ-lactams and other complex ring structures .
Scientific Research Applications
This compound has several scientific research applicationsIn medicinal chemistry, it has been explored for its potential anticancer properties . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-(4,4-DIPHENYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-YL)PROPAN-2-YL ACETATE involves its interaction with specific molecular targets. The compound can modulate the activity of certain enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Properties
Molecular Formula |
C25H25NO3 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
1-(4,4-diphenyl-1,2-dihydro-3,1-benzoxazin-2-yl)propan-2-yl acetate |
InChI |
InChI=1S/C25H25NO3/c1-18(28-19(2)27)17-24-26-23-16-10-9-15-22(23)25(29-24,20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-16,18,24,26H,17H2,1-2H3 |
InChI Key |
ULUMDVIQPRUYGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1NC2=CC=CC=C2C(O1)(C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C |
Origin of Product |
United States |
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